molecular formula C15H25NO4S2 B2434441 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 1396675-82-3

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2434441
CAS No.: 1396675-82-3
M. Wt: 347.49
InChI Key: PLEDVLMMLZAPNH-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C16H27NO4S2 and a molecular weight of 361.52 g/mol. It features a benzenesulfonamide core structure, a motif known for its diverse biological activities and prevalence in medicinal chemistry. The compound is characterized by a 2-methoxy-4,5-dimethylbenzene ring linked to a N-(2-hydroxy-2-methyl-4-(methylthio)butyl) side chain, which incorporates both a hydrophilic hydroxy group and a sulfur-containing methylthio moiety. This specific structural class of sulfonamide compounds has been investigated for their potential as potent and selective inhibitors of enzymes like CYP17 . Research into such inhibitors is significant in several therapeutic areas, suggesting a potential research application for this compound in the study of endocrine pathways and related biological processes. As a building block in organic synthesis, it offers opportunities for further chemical modification and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4S2/c1-11-8-13(20-4)14(9-12(11)2)22(18,19)16-10-15(3,17)6-7-21-5/h8-9,16-17H,6-7,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEDVLMMLZAPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)(CCSC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a sulfonamide compound with potential biological activity. This article explores its chemical properties, synthesis, and biological implications based on available research findings.

The compound has the following chemical characteristics:

PropertyValue
Common NameThis compound
CAS Number1396675-82-3
Molecular FormulaC₁₅H₂₅N₁O₄S₂
Molecular Weight347.5 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with a suitable amine derivative. The presence of the methylthio and hydroxy groups suggests that the synthesis may also involve intermediate steps that enhance the compound's solubility and reactivity.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit varying degrees of antimicrobial activity. A study focusing on related compounds found that modifications in the side chains significantly affect their efficacy against different bacterial strains. For instance, compounds with hydrophobic substituents tend to have enhanced membrane permeability, leading to increased antibacterial activity.

Case Studies

  • Antibacterial Efficacy : In a comparative study involving various sulfonamide derivatives, it was demonstrated that compounds with similar structural motifs to this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Toxicological Assessments : Toxicological evaluations have shown that while many sulfonamides can be well-tolerated in therapeutic doses, there is a potential for adverse effects such as hypersensitivity reactions and hematological disorders. Specific studies on this compound are necessary to establish its safety profile.

Research Findings

Recent studies have explored the broader implications of sulfonamide derivatives in medicinal chemistry:

  • Pharmacokinetics : The pharmacokinetic properties of sulfonamides are influenced by their solubility and stability in biological systems. The presence of hydroxyl and methylthio groups in this compound may enhance its solubility.
  • Structure-Activity Relationship (SAR) : An analysis of SAR for sulfonamides indicates that modifications at the para position relative to the sulfonamide group can significantly alter biological activity. This suggests that further research into the specific structural features of this compound could yield valuable insights into optimizing its efficacy.

Q & A

Q. What are the optimal synthetic pathways for N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxy-4,5-dimethylbenzenesulfonamide?

The synthesis typically involves multi-step reactions, starting with the formation of the sulfonamide core followed by functionalization of the hydroxy-methylthio-butyl chain. Key steps include:

  • Sulfonamide coupling : Reacting 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 2-amino-2-methyl-4-(methylthio)butan-1-ol under basic conditions (e.g., potassium carbonate in dichloromethane) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency, while temperatures of 40–60°C improve yield .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Q. How can structural characterization of this compound be methodically validated?

Combine spectroscopic and chromatographic techniques:

  • NMR : ¹H/¹³C NMR to confirm regiochemistry of methoxy and methylthio groups. For example, the methylthio proton resonates at δ 2.1–2.3 ppm .
  • HPLC-MS : Quantify purity and detect by-products using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolve ambiguities in stereochemistry for the hydroxy-butyl chain .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Enzyme inhibition : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorometric assays .
  • Antimicrobial activity : Broth microdilution assays (MIC/MBC) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling guide reaction optimization for this compound?

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, reducing trial-and-error experimentation .
  • Solvent effects : COSMO-RS simulations to identify solvents that stabilize intermediates (e.g., ethanol for hydroxy-group retention) .
  • Catalyst design : Machine learning models trained on sulfonamide reaction datasets to propose catalysts for regioselective coupling .

Q. What experimental strategies resolve contradictions in bioactivity data?

  • Dose-response validation : Repeat assays with stricter controls (e.g., exclude DMSO interference in cell-based assays) .
  • Metabolite profiling : LC-MS/MS to identify degradation products that may confound results .
  • Target engagement studies : SPR or ITC to confirm direct binding to hypothesized biological targets .

Q. How can statistical design of experiments (DoE) improve synthesis scalability?

  • Factorial design : Vary temperature, solvent ratio, and catalyst loading to identify critical parameters. For example, a 2³ factorial design revealed temperature as the dominant factor in sulfonamide coupling (p < 0.05) .
  • Response surface methodology (RSM) : Optimize yield and purity simultaneously; e.g., a central composite design achieved 88% yield with 97% purity .

Q. What methodologies elucidate the role of the methylthio group in bioactivity?

  • Isosteric replacement : Synthesize analogs with -SCH₃ replaced by -OCH₃ or -CF₃ and compare activity .
  • Molecular dynamics (MD) : Simulate ligand-target interactions to assess how methylthio hydrophobicity affects binding (e.g., with carbonic anhydrase) .
  • SAR studies : Correlate methylthio positioning (para vs. meta) with cytotoxicity thresholds in cancer cell lines .

Methodological Notes

  • Contradiction Analysis : When bioactivity varies between labs, cross-validate assay protocols (e.g., cell passage number, serum batch) and use standardized reference compounds .
  • Advanced Characterization : For ambiguous stereochemistry, employ vibrational circular dichroism (VCD) or ECD spectroscopy .

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